molecular formula C17H19N3O3 B2463124 2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034579-90-1

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2463124
CAS No.: 2034579-90-1
M. Wt: 313.357
InChI Key: PXPUKYTUTYCUCX-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyrazine ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or pyrazine derivatives.

Scientific Research Applications

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to its combination of a piperidine ring, pyrazine ring, and hydroxyphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-2-phenyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(13-5-2-1-3-6-13)17(22)20-10-4-7-14(12-20)23-15-11-18-8-9-19-15/h1-3,5-6,8-9,11,14,16,21H,4,7,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPUKYTUTYCUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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